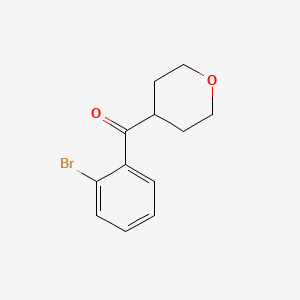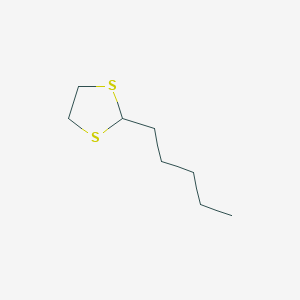
1,3-Dithiolane, 2-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiolane, 2-pentyl- is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3, and a pentyl group attached to the second carbon. The molecular formula of 1,3-Dithiolane, 2-pentyl- is C8H16S2, and it has a molecular weight of 176.34 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane, 2-pentyl- can be synthesized from carbonyl compounds through a thioacetalization reaction. This involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . Common catalysts include p-toluenesulfonic acid, silica gel, and yttrium triflate . The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1,3-Dithiolane, 2-pentyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as tungstophosphoric acid and iodine have been employed for large-scale thioacetalization .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dithiolane, 2-pentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Aplicaciones Científicas De Investigación
1,3-Dithiolane, 2-pentyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dithiolane, 2-pentyl- involves its ability to form stable thioacetal linkages, which can protect carbonyl groups during multi-step synthetic processes . Its reactivity is influenced by the presence of the sulfur atoms, which can participate in various chemical transformations, including oxidation and reduction reactions . The compound can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparación Con Compuestos Similares
1,3-Dithianes: These compounds are similar in structure but contain a six-membered ring with two sulfur atoms at positions 1 and 3.
1,2-Dithiolanes: These compounds have a five-membered ring with sulfur atoms at positions 1 and 2.
Uniqueness: 1,3-Dithiolane, 2-pentyl- is unique due to its specific ring structure and the presence of the pentyl group, which can influence its reactivity and physical properties. Compared to 1,3-dithianes, 1,3-Dithiolane, 2-pentyl- has a smaller ring size, which can lead to different reactivity patterns and applications . The presence of the pentyl group also makes it more hydrophobic, which can be advantageous in certain applications .
Propiedades
Número CAS |
74585-39-0 |
|---|---|
Fórmula molecular |
C8H16S2 |
Peso molecular |
176.3 g/mol |
Nombre IUPAC |
2-pentyl-1,3-dithiolane |
InChI |
InChI=1S/C8H16S2/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3 |
Clave InChI |
YJUZCFVPNJTKOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1SCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


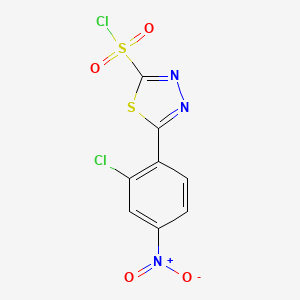
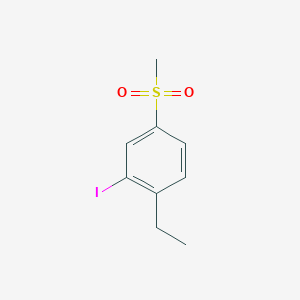
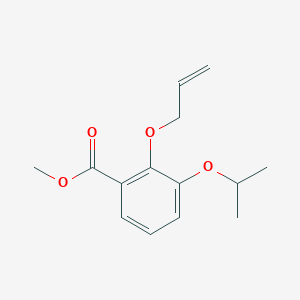
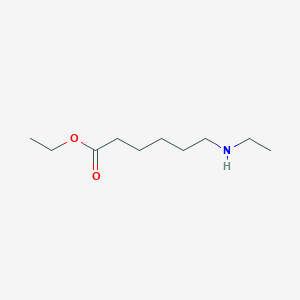
![2-(Methylthio)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B8565473.png)
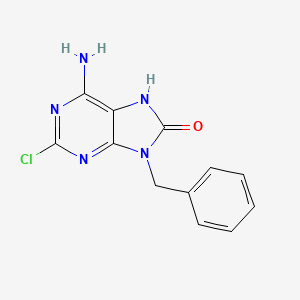
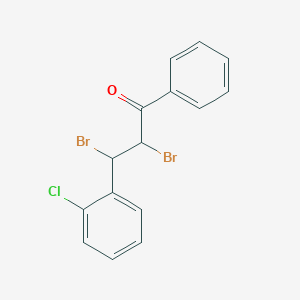
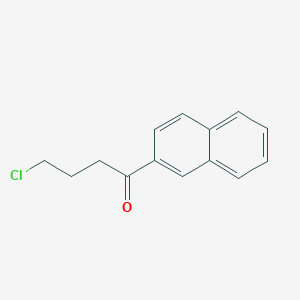
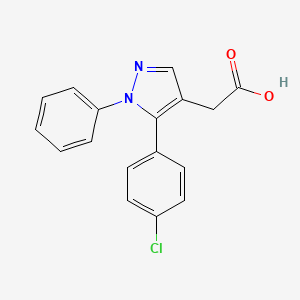
![2-([1,1'-Biphenyl]-4-yl)-1,2-diphenylethanone](/img/structure/B8565527.png)
![4-{4-[(Dimethylamino)methyl]phenyl}cyclohexan-1-one](/img/structure/B8565537.png)
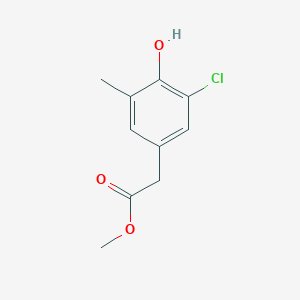
![7-Bromo-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8565550.png)
